molecular formula C23H17BrN4O3 B6483865 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one CAS No. 1326871-71-9

5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-dihydropyridin-2-one

Cat. No. B6483865
CAS RN: 1326871-71-9
M. Wt: 477.3 g/mol
InChI Key: HDUPFWUFGNUAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, an indole ring, and a dihydropyridinone ring . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have interesting biological activities.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the carbonyl group .

properties

IUPAC Name

5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O3/c24-18-6-3-5-16(12-18)22-25-23(31-26-22)17-8-9-20(29)27(13-17)14-21(30)28-11-10-15-4-1-2-7-19(15)28/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUPFWUFGNUAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.